molecular formula C8H18O2 B14465825 3-Methyl-2-pentanone dimethylacetal CAS No. 72409-06-4

3-Methyl-2-pentanone dimethylacetal

Cat. No.: B14465825
CAS No.: 72409-06-4
M. Wt: 146.23 g/mol
InChI Key: UJUJHPUWUAKXEJ-UHFFFAOYSA-N
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Description

3-Methyl-2-pentanone dimethylacetal is an organic compound with the molecular formula C8H18O2. It is a derivative of 3-Methyl-2-pentanone, where the carbonyl group is replaced by two methoxy groups, forming an acetal. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-2-pentanone dimethylacetal can be synthesized through the acid-catalyzed reaction of 3-Methyl-2-pentanone with methanol. The reaction involves the formation of a hemiacetal intermediate, which further reacts with another molecule of methanol to form the acetal. The reaction is typically carried out under acidic conditions to facilitate the nucleophilic addition of methanol to the carbonyl group of 3-Methyl-2-pentanone .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous removal of water to drive the equilibrium towards the formation of the acetal. This can be achieved using techniques such as azeotropic distillation or the use of molecular sieves .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-pentanone dimethylacetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-pentanone dimethylacetal has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-2-pentanone dimethylacetal involves the nucleophilic addition of methanol to the carbonyl group of 3-Methyl-2-pentanone, followed by the formation of a hemiacetal intermediate. This intermediate then reacts with another molecule of methanol to form the acetal. The reaction is catalyzed by acids, which protonate the carbonyl group, making it more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-pentanone dimethylacetal is unique due to its acetal structure, which provides stability against nucleophilic attack and oxidation. This makes it a valuable protecting group in organic synthesis and a useful intermediate in various chemical processes .

Properties

CAS No.

72409-06-4

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,2-dimethoxy-3-methylpentane

InChI

InChI=1S/C8H18O2/c1-6-7(2)8(3,9-4)10-5/h7H,6H2,1-5H3

InChI Key

UJUJHPUWUAKXEJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(OC)OC

Origin of Product

United States

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